REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([C:12]1[NH:13][N:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:15](=[O:17])[CH:16]=1)([OH:11])=[O:10].[S:24](=O)(=[O:27])([OH:26])[OH:25]>C(OCC)(=O)C>[CH2:1]([O:10][C:9]([C:12]1[NH:13][N:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:15](=[O:17])[CH:16]=1)=[O:11])[CH3:2].[C:9]([C:12]1[NH:13][N:14]([CH2:1][C:2]2[CH:7]=[CH:6][C:5]([S:24]([OH:27])(=[O:26])=[O:25])=[CH:4][CH:3]=2)[C:15](=[O:17])[CH:16]=1)([OH:11])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1NN(C(C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as used in Synthesis 1-(5)
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NN(C(C1)=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1NN(C(C1)=O)CC1=CC=C(C=C1)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |